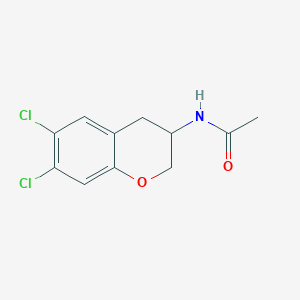
Acetamide, N-(6,7-dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6,7-dichlorochroman-3-yl)acetamide: is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chroman ring system substituted with chlorine atoms at the 6 and 7 positions, and an acetamide group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6,7-dichlorochroman-3-yl)acetamide typically involves the reaction of 6,7-dichlorochroman-3-amine with acetic anhydride or acetyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products. The reaction can be represented as follows:
6,7-dichlorochroman-3-amine+acetic anhydride→N-(6,7-dichlorochroman-3-yl)acetamide+acetic acid
Industrial Production Methods: In an industrial setting, the production of N-(6,7-dichlorochroman-3-yl)acetamide may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Solvent-free methods or the use of green solvents may also be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(6,7-dichlorochroman-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form corresponding quinones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of N-(6,7-dichlorochroman-3-yl)amine.
Substitution: Formation of substituted chroman derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6,7-dichlorochroman-3-yl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N-(1,3-dichloro-7-fluoro-9H-fluoren-2-yl)acetamide
- N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]acetamide
Comparison: N-(6,7-dichlorochroman-3-yl)acetamide is unique due to the presence of the chroman ring system, which imparts specific chemical and biological properties. In contrast, N-(1,3-dichloro-7-fluoro-9H-fluoren-2-yl)acetamide contains a fluorenyl ring system, and N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]acetamide contains a triazine ring system. These structural differences result in variations in reactivity, stability, and biological activity.
Biological Activity
Acetamide, N-(6,7-dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)- is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzopyran moiety with dichloro substitutions. The chemical formula is represented as follows:
Research indicates that compounds similar to acetamide derivatives can serve as inhibitors for key enzymes involved in neurotransmitter regulation, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Specifically, the inhibition of butyrylcholinesterase (BChE) has been highlighted as a significant mechanism through which these compounds may exert their therapeutic effects .
Biological Activity Overview
The biological activities of acetamide derivatives are diverse and include:
- Antimicrobial Activity : Some studies suggest that acetamide derivatives exhibit moderate to strong antimicrobial activity against various bacterial strains. For instance, certain analogs have shown effectiveness against gram-positive bacteria .
- Anticancer Potential : The potential anticancer activity of acetamide derivatives has also been explored. Research indicates that certain substituted acetamides can inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines .
Table 1: Summary of Biological Activities
Case Study: Inhibition of Butyrylcholinesterase (BChE)
A recent study synthesized a series of substituted acetamides to evaluate their inhibitory effects on BChE. The results demonstrated that some compounds exhibited significant inhibition, suggesting their potential use in treating Alzheimer's disease by modulating acetylcholine levels in the brain .
Structure-Activity Relationship (SAR)
The biological activity of acetamide derivatives is often correlated with their structural features. For example:
Properties
CAS No. |
54444-96-1 |
|---|---|
Molecular Formula |
C11H11Cl2NO2 |
Molecular Weight |
260.11 g/mol |
IUPAC Name |
N-(6,7-dichloro-3,4-dihydro-2H-chromen-3-yl)acetamide |
InChI |
InChI=1S/C11H11Cl2NO2/c1-6(15)14-8-2-7-3-9(12)10(13)4-11(7)16-5-8/h3-4,8H,2,5H2,1H3,(H,14,15) |
InChI Key |
SEQUSJVYSHEOJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC2=CC(=C(C=C2OC1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















